molecular formula C14H15NO B3415718 4-(3-Phenylpropyl)pyridine 1-oxide CAS No. 34122-28-6

4-(3-Phenylpropyl)pyridine 1-oxide

Cat. No. B3415718
CAS RN: 34122-28-6
M. Wt: 213.27 g/mol
InChI Key: OOFBEJNEUVLZOW-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)pyridine N-oxide (P3NO, 4-PPPyNO) is an organic compound . It is used as a catalytic medium for the manganese-salen complex in the asymmetric epoxidation of indene . It is also a suitable medium for water-insoluble transition metal complexes of porphyrins or phthalocyanines .


Synthesis Analysis

4-(3-Phenylpropyl)pyridine N-oxide participates in catalytic media for the manganese-salen complex in the asymmetric epoxidation of indene . It may be employed as a donor ligand in the manganese-salen complex catalyzed asymmetric epoxidation of indene and styrene .


Molecular Structure Analysis

The molecular formula of 4-(3-Phenylpropyl)pyridine N-oxide is C14H15NO . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-(3-Phenylpropyl)pyridine N-oxide participates in catalytic media for the manganese-salen complex in the asymmetric epoxidation of indene . It is also involved in ion transfer processes at the electrode triple phase boundary systems supported by graphite and by mesoporous TiO2 .


Physical And Chemical Properties Analysis

The empirical formula of 4-(3-Phenylpropyl)pyridine N-oxide is C14H15NO . It has a molecular weight of 213.28 . The compound is a solid with a melting point of 58-65 °C (lit.) . The predicted boiling point is 397.6±11.0 °C and the predicted density is 1.02±0.1 g/cm3 .

Scientific Research Applications

Electrochemically Driven Ion-Transfer Processes

A study by Macdonald et al. (2007) introduced stabilized liquid|liquid interfaces between an organic phase of 4-(3-phenylpropyl)-pyridine and an aqueous electrolyte phase in the presence of nanoparticles. This setup facilitated electrochemically driven ion-transfer processes, showcasing the compound's role in creating stable organic microdroplets for electroanalysis Macdonald et al., 2007.

Nonlinear Optical Behavior

Muthuraman et al. (2001) investigated molecular complexes formed between 4-substituted pyridine-1-oxide and other compounds, aiming to exploit their quadratic nonlinear optical behavior. This research highlighted the potential of 4-(3-Phenylpropyl)pyridine 1-oxide in designing materials for nonlinear optics Muthuraman et al., 2001.

Magnetic Properties in Coordination Polymers

Werner et al. (2014) prepared coordination compounds with 4-(3-Phenylpropyl)pyridine, exploring its influence on the magnetic properties of these compounds. The study contributes to understanding the material's potential in magnetic applications Werner et al., 2014.

Ion-Transfer Reactivity of Metal Complexes

Research by Bonné et al. (2006) delved into the electrochemical ion-transfer reactivity of porphyrinato metal complexes in a system containing 4-(3-Phenylpropyl)pyridine. This study underscored the compound's utility in facilitating oxidation/reduction processes coupled to liquid|liquid ion transfer Bonné et al., 2006.

Electrochemical and Photocatalytic Applications

Further investigations into the electrochemical behavior and photocatalytic activity of hybrid materials containing 4-(3-Phenylpropyl)pyridine showcase its importance in developing new catalytic and electrochemical modification strategies Han et al., 2005.

Safety and Hazards

4-(3-Phenylpropyl)pyridine N-oxide is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing mist/vapors/spray, and not ingesting the compound . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

As an organic solvent, 4-(3-Phenylpropyl)pyridine is a suitable medium for water-insoluble transition metal complexes of porphyrins or phthalocyanines . This suggests potential future applications in the field of organic synthesis and catalysis.

properties

IUPAC Name

1-oxido-4-(3-phenylpropyl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBEJNEUVLZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233883
Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84824-92-0, 34122-28-6
Record name Pyridine, 4-(3-phenylpropyl)-, 1-oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Phenylpropyl)pyridine 1-oxide
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Record name 4-(3-phenylpropyl)pyridine 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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